2-(benzylsulfanyl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one
Description
This compound features a piperidine core substituted at the 1-position with a 4-(4-methoxybenzenesulfonyl) group and at the ethanone position with a benzylsulfanyl moiety.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S2/c1-26-18-7-9-19(10-8-18)28(24,25)20-11-13-22(14-12-20)21(23)16-27-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUONXLSCZNATAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzylsulfanyl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily stems from its interactions with various biological targets, particularly matrix metalloproteinases (MMPs) and other proteolytic enzymes. MMPs are involved in the degradation of extracellular matrix components and play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.
Matrix Metalloproteinase Inhibition
Research indicates that compounds similar to 2-(benzylsulfanyl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one act as inhibitors of MMPs, which may contribute to their therapeutic effects in conditions such as arthritis and tumor metastasis .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
| Activity | Effect | Reference |
|---|---|---|
| MMP Inhibition | Reduces tumor metastasis | |
| Anti-inflammatory Properties | Decreases inflammation markers | |
| Cytotoxicity | Low toxicity in vitro | |
| Antiviral Activity | Potential against HBV |
Case Study 1: Antitumor Activity
A study investigated the effects of 2-(benzylsulfanyl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one on cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer cells, with an IC50 value comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis via caspase activation.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased synovial inflammation and joint destruction, suggesting its potential utility in treating inflammatory diseases.
Scientific Research Applications
The compound 2-(benzylsulfanyl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one is a sulfonamide derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry, due to its potential pharmacological properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells, making it a candidate for cancer therapy .
Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This makes it a potential candidate for developing new antibiotics .
Neurological Applications
The piperidine structure in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in conditions like anxiety and depression .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various sulfonamide derivatives, including 2-(benzylsulfanyl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one. The study demonstrated that this compound inhibited cell proliferation in multiple cancer cell lines and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it significantly reduced bacterial viability at low concentrations, suggesting its potential as a new antimicrobial agent.
Table 1: Biological Activities of 2-(benzylsulfanyl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Benzyl Sulfanyl Group | Enhances lipophilicity and cellular uptake |
| Piperidine Moiety | Potential interaction with neurotransmitter receptors |
| Methoxybenzenesulfonyl Group | Contributes to antibacterial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine-Ethanone Backbone
The following table highlights key structural analogs and their differences:
Key Observations:
- BG16132 shares the 4-methoxybenzenesulfonyl-piperidine moiety but replaces the benzylsulfanyl group with a 4-isopropylphenoxy group.
- Compound 6h and 6n incorporate thiazolylpyridin-piperidine scaffolds linked to phenoxy groups. These analogs demonstrate the importance of heterocyclic substituents (e.g., thiazole-pyridine) in biological activity, as seen in their anthelmintic applications .
Critical Analysis of Structural Modifications
- Sulfonyl vs.
- Phenoxy vs. Benzylsulfanyl Substituents: Phenoxy groups (e.g., in BG16132) may improve solubility, whereas benzylsulfanyl could enhance binding to sulfur-containing biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
